2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide

Catalog No.
S7749172
CAS No.
M.F
C16H16N2O6
M. Wt
332.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acety...

Product Name

2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide

IUPAC Name

2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C16H16N2O6/c19-11-5-1-3-7-13(11)23-9-15(21)17-18-16(22)10-24-14-8-4-2-6-12(14)20/h1-8,19-20H,9-10H2,(H,17,21)(H,18,22)

InChI Key

HTUDSVONWDBHPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)OCC(=O)NNC(=O)COC2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)NNC(=O)COC2=CC=CC=C2O
HAAH is a hydrazide derivative that belongs to the family of N-alkyl-N'-[alkyleneoxy)carbonyl]hydrazines. It was first synthesized by Shivaramakrishnan et al in the 1980s as a potential antitumor agent. The compound has a molecular weight of 428.41 g/mol and a molecular formula of C20H18N2O7.
HAAH is a yellowish crystalline powder that is soluble in methanol, ethanol, and DMSO. Its melting point ranges from 225-227°C, and its boiling point has not been reported. HAAH is stable under normal conditions but decomposes when subjected to high temperatures or acidic conditions. The compound is sensitive to moisture and should be stored in a dry place.
Various methods have been reported for the synthesis of HAAH. The most common method involves the reaction of 2-(2-hydroxyphenoxy)acetic acid hydrazide with 2-(2-hydroxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction yields HAAH and triethylammonium chloride as a by-product. The compound can be purified by recrystallization from a suitable solvent.
The characterization of HAAH can be done using various techniques such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
The analysis of HAAH in various matrices can be done using various techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). The compound can also be quantified using UV-Visible spectroscopy and fluorescence spectroscopy.
HAAH has shown promising antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities in various in vitro and in vivo studies. The compound inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. HAAH exhibits potent antiviral activity against HIV-1 and HSV-1. The compound also shows cytotoxicity against various cancer cell lines, including breast, lung, liver, and colon cancer cells.
The acute toxicity of HAAH has been studied in various animal models. The compound shows low toxicity, with no significant adverse effects reported at lower doses. However, at higher doses, HAAH can cause liver and kidney damage in rodents. The compound also exhibits genotoxicity in vitro, indicating its potential mutagenic properties.
HAAH has shown potential applications in various fields of research and industry. The compound can be used as an antibacterial, antifungal, and antiviral agent. It can also be used as an anticancer agent due to its cytotoxic properties.
The research on HAAH is still in its early stages. Most of the studies have focused on the synthesis, characterization, and biological properties of the compound. More studies are needed to explore the potential applications of HAAH in various fields of research and industry.
HAAH has promising implications in various fields of research and industry. The compound can be used as an antibacterial, antifungal, and antiviral agent. It can also be used as an anticancer agent due to its cytotoxic properties. Moreover, HAAH can be used in the synthesis of other compounds, such as hydrazone derivatives.
Despite the promising biological properties of HAAH, there are still limitations that need to be addressed. The compound exhibits low water solubility, limiting its potential applications in water-based systems. Moreover, the toxicity of HAAH needs to be studied further to establish its safety profile.
for research on HAAH include exploring its potential as a drug delivery system, investigating its antitumor mechanisms, and developing novel synthetic routes for the compound. The use of HAAH in combination with other drugs can also be explored to enhance its therapeutic efficacy.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

332.10083623 g/mol

Monoisotopic Mass

332.10083623 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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